![molecular formula C18H20N2O3 B2879071 N1-(2,6-dimethylphenyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 864450-31-7](/img/structure/B2879071.png)
N1-(2,6-dimethylphenyl)-N2-(2-methoxybenzyl)oxalamide
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Description
N1-(2,6-dimethylphenyl)-N2-(2-methoxybenzyl)oxalamide, also known as DMOX, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMOX is a synthetic compound that is typically used as a reagent in chemical reactions, and its unique structure has led to its use in various scientific studies. In
Scientific Research Applications
- Lidocaine (N1-(2,6-dimethylphenyl)-N2,N2-diethylglycinamide) is a local anesthetic and class 1b antiarrhythmic agent . However, its low effectiveness and pronounced side effects limit its use.
- The compound’s structure suggests potential applications in transition metal-catalyzed reactions. For instance, it could participate in Suzuki–Miyaura cross-coupling reactions, which are widely used for carbon–carbon bond formation .
- Investigating the reactivity of this compound with various reagents could lead to the synthesis of novel heterocyclic structures. Researchers have explored its reactions with hydroxylamine, yielding regioisomeric oxazoloquinolones .
Antiarrhythmic Activity
Transition Metal Catalysis
Heterocyclic Chemistry
properties
IUPAC Name |
N'-(2,6-dimethylphenyl)-N-[(2-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12-7-6-8-13(2)16(12)20-18(22)17(21)19-11-14-9-4-5-10-15(14)23-3/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDSUPIOFVWRLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,6-dimethylphenyl)-N2-(2-methoxybenzyl)oxalamide |
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